molecular formula C20H18N4O3S B4324008 2-[(4-ETHYL-5-{[9-OXO-10(9H)-ACRIDINYL]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETIC ACID

2-[(4-ETHYL-5-{[9-OXO-10(9H)-ACRIDINYL]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETIC ACID

Cat. No.: B4324008
M. Wt: 394.4 g/mol
InChI Key: VDFZICVVGYZNTQ-UHFFFAOYSA-N
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Description

2-[(4-ETHYL-5-{[9-OXO-10(9H)-ACRIDINYL]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETIC ACID is a complex organic compound that features a unique combination of functional groups, including an acridine moiety, a triazole ring, and a thioacetic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-ETHYL-5-{[9-OXO-10(9H)-ACRIDINYL]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETIC ACID typically involves multi-step organic reactions. The process begins with the preparation of the acridine derivative, followed by the introduction of the triazole ring through cyclization reactions. The final step involves the incorporation of the thioacetic acid group under specific reaction conditions, such as the use of thiolating agents and appropriate solvents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-[(4-ETHYL-5-{[9-OXO-10(9H)-ACRIDINYL]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the acridine moiety or the triazole ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole ring or the thioacetic acid group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the triazole ring or the thioacetic acid group.

Scientific Research Applications

Chemistry

In chemistry, 2-[(4-ETHYL-5-{[9-OXO-10(9H)-ACRIDINYL]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETIC ACID is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is studied for its potential therapeutic properties. The acridine moiety is known for its intercalating properties with DNA, making it a candidate for anticancer research. The triazole ring and thioacetic acid group may also contribute to its biological activity, potentially leading to the development of new drugs.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its unique combination of functional groups allows for the design of materials with tailored characteristics, such as enhanced stability, reactivity, or specific interactions with other substances.

Mechanism of Action

The mechanism of action of 2-[(4-ETHYL-5-{[9-OXO-10(9H)-ACRIDINYL]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETIC ACID involves its interaction with molecular targets such as DNA, enzymes, or receptors. The acridine moiety can intercalate with DNA, disrupting its structure and function. The triazole ring and thioacetic acid group may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • ({4-ethyl-5-[(9-oxoacridin-10(9H)-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
  • ({4-ethyl-5-[(9-oxoacridin-10(9H)-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)propionic acid

Uniqueness

2-[(4-ETHYL-5-{[9-OXO-10(9H)-ACRIDINYL]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity, stability, or biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[[4-ethyl-5-[(9-oxoacridin-10-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S/c1-2-23-17(21-22-20(23)28-12-18(25)26)11-24-15-9-5-3-7-13(15)19(27)14-8-4-6-10-16(14)24/h3-10H,2,11-12H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDFZICVVGYZNTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)O)CN2C3=CC=CC=C3C(=O)C4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(4-ETHYL-5-{[9-OXO-10(9H)-ACRIDINYL]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETIC ACID
Reactant of Route 2
Reactant of Route 2
2-[(4-ETHYL-5-{[9-OXO-10(9H)-ACRIDINYL]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETIC ACID
Reactant of Route 3
2-[(4-ETHYL-5-{[9-OXO-10(9H)-ACRIDINYL]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETIC ACID
Reactant of Route 4
2-[(4-ETHYL-5-{[9-OXO-10(9H)-ACRIDINYL]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETIC ACID
Reactant of Route 5
Reactant of Route 5
2-[(4-ETHYL-5-{[9-OXO-10(9H)-ACRIDINYL]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETIC ACID
Reactant of Route 6
Reactant of Route 6
2-[(4-ETHYL-5-{[9-OXO-10(9H)-ACRIDINYL]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETIC ACID

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